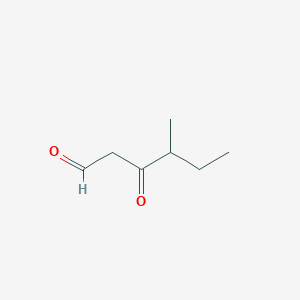
4-Methyl-3-oxohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-oxohexanal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxohexanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-3-hexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 4-methyl-3-hexanol. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction at lower temperatures and pressures, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-oxohexanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 4-methyl-3-hexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydroxylamine, hydrazine, mild acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methyl-3-oxohexanoic acid.
Reduction: 4-Methyl-3-hexanol.
Substitution: this compound oxime, this compound hydrazone.
Scientific Research Applications
4-Methyl-3-oxohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying aldehyde reactivity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism by which 4-Methyl-3-oxohexanal exerts its effects involves its reactivity with nucleophiles. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in forming more complex molecules.
Comparison with Similar Compounds
4-Methyl-3-hexanol: The alcohol counterpart of 4-Methyl-3-oxohexanal.
4-Methyl-3-oxohexanoic acid: The oxidized form of this compound.
This compound oxime: A derivative formed through nucleophilic substitution.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methyl-3-oxohexanal |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)7(9)4-5-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
DHYWFWOXKYMNRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


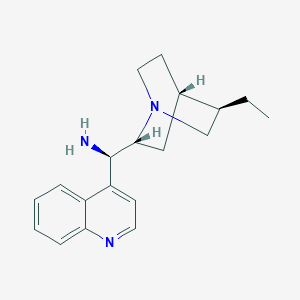
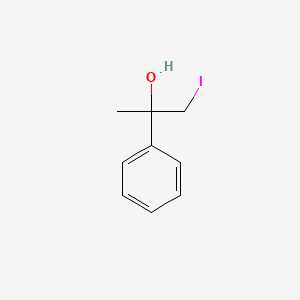
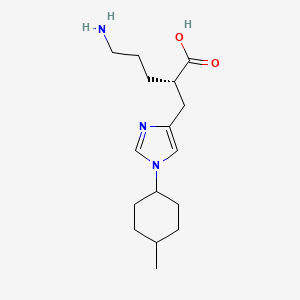

![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
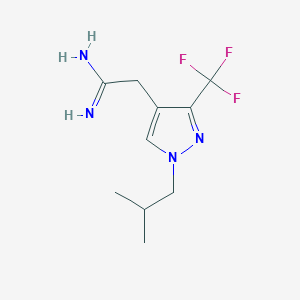
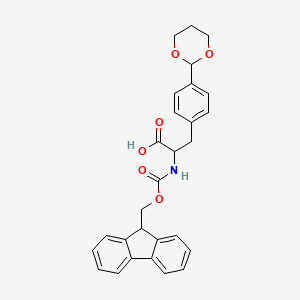
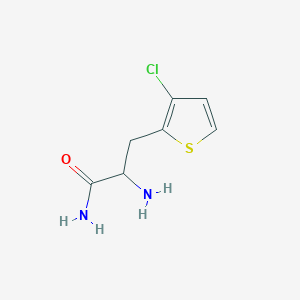

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)
![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)
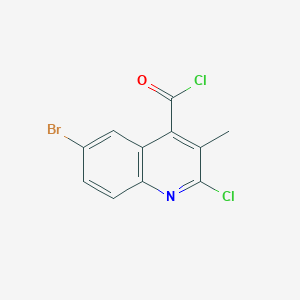
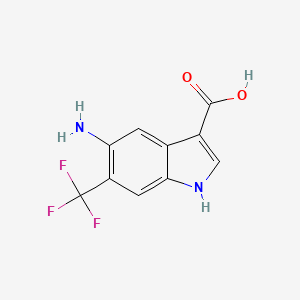
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
